molecular formula C9H10N2O5 B8447889 Methyl 3-amino-4-(methyloxy)-5-nitrobenzoate

Methyl 3-amino-4-(methyloxy)-5-nitrobenzoate

Cat. No.: B8447889
M. Wt: 226.19 g/mol
InChI Key: PKYGIRWUSXKPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-(methyloxy)-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H10N2O5 and its molecular weight is 226.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

methyl 3-amino-4-methoxy-5-nitrobenzoate

InChI

InChI=1S/C9H10N2O5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,10H2,1-2H3

InChI Key

PKYGIRWUSXKPOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(methyloxy)-3,5-dinitrobenzoate (D25) (5.0 g, 19.5 mmol, 1 equiv) in AcOH (150 ml) at room temperature was added iron powder (9.0 g, 161 mmol, 8.2 equiv) portionwise and the resulting mixture was stirred for 3 h. Toluene (500 ml) was added and the organic phase was filtered through a pad of celite then concentrated in vacuo. The residue was dissolved in AcOEt and the organic phase was washed with a saturated aqueous NaHCO3 solution, dried over MgSO4 and concentrated in vacuo. Trituration of the residue with Et2O/iso-hexane gave methyl 3-amino-4-(methyloxy)-5-nitrobenzoate (D163) (3.65 g, 83%) as a yellow solid which was used in the next step without further purification. [M+H]+=226.9, RT=2.76 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
9 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

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